molecular formula C10H14FNO B13179129 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13179129
M. Wt: 183.22 g/mol
InChI Key: IQFWIACUUJZFDF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound that features a fluorophenyl group, an amino group, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to 4-fluoro-β-aminoethylbenzene. This intermediate is further reacted with formaldehyde and hydrogen cyanide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 3-amino-1-(4-fluorophenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-methylphenyl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

IQFWIACUUJZFDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

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